N,N-dimethylquinoline-3-carboxamide
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Overview
Description
N,N-dimethylquinoline-3-carboxamide: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylquinoline-3-carboxamide typically involves the reaction of quinoline-3-carboxylic acid with dimethylamine. This reaction can be catalyzed by various agents, including carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
Chemistry: N,N-dimethylquinoline-3-carboxamide is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and receptors. It has shown promise in modulating biological pathways involved in inflammation and cancer .
Medicine: this compound derivatives have been investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. These compounds are being explored as candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of N,N-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. One example is its role in inhibiting cholesteryl ester transfer protein (CETP), which is involved in lipid metabolism. By inhibiting CETP, this compound can potentially increase high-density lipoprotein (HDL) levels and reduce the risk of cardiovascular diseases .
Comparison with Similar Compounds
Laquinimod: Another quinoline-3-carboxamide derivative with immunomodulatory properties.
Tasquinimod: Known for its anti-cancer and anti-inflammatory activities.
Paquinimod: Used in the treatment of autoimmune diseases and fibrosis
Uniqueness: N,N-dimethylquinoline-3-carboxamide stands out due to its specific chemical structure, which imparts unique reactivity and biological activity. Its dimethylamino group enhances its solubility and ability to interact with various molecular targets, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
25283-63-0 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N,N-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,1-2H3 |
InChI Key |
SVKREWHUIAGKCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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